molecular formula C11H12N2O B069914 [4-(2-Methylimidazol-1-yl)phenyl]methanol CAS No. 167758-58-9

[4-(2-Methylimidazol-1-yl)phenyl]methanol

Cat. No. B069914
M. Wt: 188.23 g/mol
InChI Key: XOEGKOWEHCVONH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [4-(2-Methylimidazol-1-yl)phenyl]methanol and related compounds often involves complex organic reactions. For instance, the hydrothermal method has been utilized to synthesize novel coordination polymers based on bis[4-(2-methylimidazol-1-yl)phenyl]methanone, showcasing the versatility and complexity of synthesizing imidazole-containing compounds (Sun et al., 2022).

Molecular Structure Analysis

The molecular structure of [4-(2-Methylimidazol-1-yl)phenyl]methanol derivatives often features coordination to metals, forming complex structures. For example, a study described the synthesis and structure of ligands involving 1-methylimidazol-2-yl(pyridin-2-yl)-methanone and their coordination with molybdenum(0), highlighting the compound's ability to form distorted octahedral coordination complexes (Batten et al., 2006).

Chemical Reactions and Properties

Imidazole derivatives, including [4-(2-Methylimidazol-1-yl)phenyl]methanol, are known for their reactivity in various chemical reactions. Nucleophilic amination and ring transformations are notable, as demonstrated in the conversion of 2-methyl-4-nitro-1-phenylimidazole into different compounds under specific conditions (Suwiński et al., 1992).

Physical Properties Analysis

The physical properties of [4-(2-Methylimidazol-1-yl)phenyl]methanol and similar compounds can be profoundly influenced by their molecular structure. Studies focusing on the intermolecular interactions within binary systems of imidazole and methanol have shed light on the compound's behavior in solution and its volumetric properties (Guo et al., 2013).

Chemical Properties Analysis

The chemical properties of imidazole derivatives are diverse and complex. For instance, the reactivity of iron(III) catecholate complexes of bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine in methanol with various catechols highlights the catalytic activity and potential application of these compounds in environmental and synthetic chemistry (Duda et al., 1997).

Scientific Research Applications

Catalytic Applications

One study focuses on the use of methanol as a hydrogen source and C1 synthon in chemical synthesis, where RuCl3.xH2O is employed as a catalyst for selective N-methylation of amines. This method showcases the utility of simple alcohols in organic synthesis, providing a clean and cost-effective approach to synthesizing pharmaceutical agents and key intermediates through late-stage functionalization (Sarki et al., 2021).

Material Science

A novel three-dimensional CdII coordination polymer based on bis[4-(2-methylimidazol-1-yl)phenyl]methanone demonstrates selective and sensitive sensing for Fe3+ ions in aqueous solution, along with high photocatalytic activity for the degradation of methylene blue under UV light irradiation. This highlights the potential of such compounds in environmental remediation and sensing applications (Sun et al., 2022).

Organic Synthesis

The synthesis of imidazolyl-PTA derivatives as water-soluble ligands for ruthenium-catalyzed hydrogenations is another significant application. These compounds, featuring 1-methylimidazolyl groups, offer enhanced water solubility and have been utilized in forming complexes with ruthenium, highlighting their relevance in catalytic hydrogenation reactions (Krogstad et al., 2011).

Analytical Chemistry

In analytical chemistry, the determination of 2-methylimidazole and 4-methylimidazole in imidazole by HPLC has been reported. This study underscores the importance of precise analytical methods for characterizing compounds and their impurities in research and industrial applications (Xiao-we, 2014).

Intermolecular Interaction Studies

The investigation of intermolecular interactions in a binary system of 1-methylimidazole with methanol through experimental and computational studies illustrates the complex behavior of these compounds in solution. Such studies are crucial for understanding solvation dynamics and designing better solvents and catalyst systems (Guo et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is also classified as a Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

[4-(2-methylimidazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEGKOWEHCVONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471301
Record name [4-(2-methylimidazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methylimidazol-1-yl)phenyl]methanol

CAS RN

167758-58-9
Record name [4-(2-methylimidazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-(2-methylimidazol-1-yl)benzoate (46 g, 0.2 mol) in dry CH2Cl2 (1 l) cooled to -75° C. under a nitrogen atmosphere was added diisobutyl-aluminum hydride (540 ml, 0.93 M in hexane) carefully over 30 minutes and then the mixture was allowed to warm slowly to ambient temperature. After stirring for 5 hours the reaction mixture was cooled in an ice-bath and methanol (30 ml) carefully added. A 30% aqueous solution of Rochelle's salt (500 ml) was then added and the mixture stirred at ambient temperature for 16 hours. Insolubles (essentially product) were removed by filtration and the organic phase separated and washed with water (500 ml), dried (MgSO4) and evaporated. The combined resultant solids were recrystallized from ethanol (ca 300 ml) to afford the titled compound (35.6 g, 95%) as white needles.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
540 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

To a stirred solution of the crude 4-(2-methylimidazol-1-yl)benzaldehyde (1.0 g) in methanol(15 ml) cooled to 0° C. was added NaBH4 (0.2 g, 5.2 mmol) in portions over 15 min and the whole stirred for 1 h. A saturated aqueous NH4Cl solution (50 ml) was added to the reaction mixture and the whole extracted with ethyl acetate (100 ml×2). The organic layer was washed with water (100 ml), brine (50 ml), dried over MgSO4, and solvent removed under reduced pressure. The crude product was washed with an Et2O/ethyl acetate mixture (3:1, 15 ml) to give the title compound (0.51 g, 50 %) as a white powder. 1H NMR (CDCl3) δ: 7.5 (d, 2H, J=8 Hz), 7.28 (d, 2H, J=8 Hz), 7.01 (d, 1H, J=1 Hz), 6.99 (d, 1H, J=1 Hz), 4.78 (s, 2H), 2.35 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
50%

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